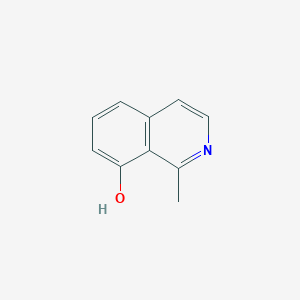

1-Methylisoquinolin-8-ol

Descripción

Evolution and Significance of Isoquinoline (B145761) Alkaloids in Chemical Biology

Isoquinoline alkaloids represent a large and diverse group of naturally occurring compounds that have played a pivotal role in the history of medicine and chemical biology. rsc.orgresearchgate.net Found in numerous plant families, these alkaloids exhibit a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijraset.comrsc.orgresearchgate.net

The journey of isoquinoline alkaloids from traditional remedies to modern pharmaceuticals is a testament to their enduring significance. Classic examples like morphine and codeine, derived from the opium poppy, underscore the profound impact of these compounds on pain management. Beyond their direct therapeutic applications, isoquinoline alkaloids serve as crucial lead compounds in drug discovery. jrespharm.com Medicinal chemists continuously explore their complex structures to design and synthesize novel derivatives with improved efficacy and safety profiles. jrespharm.comnih.gov The study of their biosynthesis has also provided valuable insights into enzymatic reactions and metabolic pathways.

The diverse biological activities of isoquinoline alkaloids stem from their ability to interact with a multitude of cellular targets. nih.gov This multi-target potential makes them particularly interesting for addressing complex diseases with multifactorial etiologies. researchgate.net Research continues to uncover new isoquinoline alkaloids and elucidate their mechanisms of action, ensuring their continued relevance in the quest for new therapeutic agents. rsc.orgbohrium.com

Academic Relevance of 1-Methylisoquinolin-8-ol within Heterocyclic Compound Research

Within the vast field of heterocyclic chemistry, this compound stands as a compound of significant academic interest. nveo.organjs.edu.iqresearchgate.net Its structure, featuring a methyl group at the 1-position and a hydroxyl group at the 8-position of the isoquinoline ring, presents a unique combination of electronic and steric properties. bldpharm.com This specific substitution pattern influences the molecule's reactivity and potential for biological interactions.

The academic relevance of this compound lies in its role as a building block for the synthesis of more complex molecules and as a subject of study for its intrinsic chemical and potential biological properties. The presence of the hydroxyl group at the 8-position makes it a member of the 8-hydroxyquinoline (B1678124) family, known for their metal-chelating abilities. nih.gov This property is of great interest in the development of therapeutic agents for diseases associated with metal ion imbalance. nih.gov

Furthermore, the study of simple substituted isoquinolines like this compound contributes to a fundamental understanding of structure-activity relationships within this class of compounds. By systematically modifying the substituents on the isoquinoline core, researchers can probe the specific interactions that govern biological activity. This knowledge is crucial for the rational design of new and more effective therapeutic agents. The investigation of compounds like this compound is therefore essential for advancing the broader field of medicinal chemistry and drug discovery. researchgate.net

Chemical and Physical Properties

The fundamental characteristics of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 477585-45-8 |

Table 1: Basic Chemical Properties of this compound. bldpharm.com

Further physical properties provide insight into the compound's behavior.

| Property | Value |

| Boiling Point (predicted) | 332.1°C |

| Density (predicted) | 1.260 g/cm³ |

| pKa (predicted) | 9.15 |

Table 2: Predicted Physical Properties of Isoquinolin-6-ol, a related compound, offering insights into the potential properties of this compound.

Research and Applications

The isoquinoline scaffold is a key component in a variety of biologically active compounds. Research into derivatives of this compound has revealed potential applications across several therapeutic areas.

Biological Activities of Related Isoquinoline Compounds

Derivatives of the isoquinoline and quinoline (B57606) families have demonstrated a range of biological effects, which informs the potential research directions for this compound.

| Biological Activity | Description | Related Compounds |

| Antimicrobial | Effective against various bacterial strains, often by disrupting cell membranes or inhibiting essential enzymes. researchgate.net | Isoquinolin-6-ol, Thalicfoetine researchgate.net |

| Antiviral | Some isoquinolone derivatives have shown activity against influenza viruses by inhibiting viral polymerase. mdpi.com | Isoquinolone derivatives mdpi.com |

| Anticancer | Cytotoxic effects against various cancer cell lines have been observed in related compounds. | Isoquinolin-6-ol |

| Neuroprotective | Certain isoquinoline alkaloids possess neuroprotective properties. | Isoquinolin-6-ol and related alkaloids |

Table 3: Biological activities observed in compounds structurally related to this compound.

The synthesis of derivatives is a key area of research. For instance, the synthesis of 1-chloro-8-methylisoquinoline (B1601894) highlights the reactivity of the isoquinoline nucleus and its potential for creating new compounds with possible biological activity. cymitquimica.com The chlorine substituent can be a site for further chemical modification. cymitquimica.com Similarly, the synthesis of various substituted isocoumarins and their conversion to isoquinolines demonstrates the versatility of these chemical frameworks in generating novel structures with potential biological activities. acgpubs.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9NO |

|---|---|

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

1-methylisoquinolin-8-ol |

InChI |

InChI=1S/C10H9NO/c1-7-10-8(5-6-11-7)3-2-4-9(10)12/h2-6,12H,1H3 |

Clave InChI |

WSKLUHZAKVWCDE-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=CC2=C1C(=CC=C2)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methylisoquinolin 8 Ol and Its Structural Analogs

Classical and Modern Total Synthesis Approaches for Isoquinolines

The construction of the isoquinoline (B145761) core can be achieved through various established and contemporary synthetic strategies. These methods provide access to a wide array of substituted isoquinolines, including those with hydroxyl and methyl groups characteristic of 1-Methylisoquinolin-8-ol.

Pomeranz-Fritsch Synthesis Variants

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The reaction typically proceeds by the condensation of an aromatic aldehyde with an aminoacetaldehyde dialkyl acetal (B89532), followed by cyclization and aromatization to furnish the isoquinoline ring system. wikipedia.org

A key modification, known as the Schlittler-Muller modification, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, which can lead to the formation of C1-substituted isoquinolines. thermofisher.com This variant is particularly relevant for the synthesis of 1-methylated isoquinolines. The general applicability of the Pomeranz-Fritsch reaction allows for the preparation of a diverse range of structurally varied isoquinolines. thermofisher.comwikipedia.org

Table 1: Key Features of the Pomeranz-Fritsch Synthesis

| Feature | Description |

| Reactants | Aromatic aldehyde and aminoacetaldehyde dialkyl acetal (or benzylamine and glyoxal hemiacetal in the Schlittler-Muller modification) |

| Catalyst | Strong acid (e.g., concentrated sulfuric acid) |

| Key Intermediate | Benzalaminoacetal (Schiff base) |

| Product | Substituted isoquinoline |

| Advantages | Access to a wide range of structurally diverse isoquinolines. |

Reissert Method Applications

The Reissert reaction provides another versatile route to isoquinoline derivatives. wikipedia.org This method involves the reaction of isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). wikipedia.org These intermediates can then be subjected to various transformations to introduce substituents at the C1 position. For instance, hydrolysis of the Reissert compound can yield the corresponding isoquinoline-1-carboxylic acid, and subsequent modifications can lead to the introduction of a methyl group. The Reissert reaction is applicable to a broad range of isoquinolines. wikipedia.org

Cyclization Reactions for Isoquinoline Scaffold Construction

A variety of cyclization reactions serve as powerful tools for the construction of the isoquinoline scaffold. One common approach involves the cyclization of o-aminophenol with glycerol, a method analogous to the Skraup synthesis of quinolines, to produce 8-hydroxyquinoline (B1678124). rroij.com While this directly yields a quinoline (B57606), similar principles of intramolecular cyclization of appropriately substituted benzene (B151609) derivatives are fundamental to isoquinoline synthesis.

For instance, the Sonogashira coupling of 2-bromobenzaldehyde (B122850) with propyne, followed by a cascade imino-annulation, can afford an 8-hydroxyisoquinoline adduct. nih.gov This highlights the use of modern cross-coupling and cascade reactions to build the isoquinoline core with desired functionalities.

Photochemical Intermolecular Dearomative Cycloadditions

Photochemical methods offer a modern approach to constructing complex polycyclic structures from aromatic precursors. nih.govescholarship.org Dearomative cycloaddition reactions, in particular, can convert flat aromatic systems like isoquinolines into three-dimensional architectures. nih.govescholarship.org These reactions are often mediated by energy transfer and can proceed with high regio- and diastereoselectivity. escholarship.org While not a direct synthesis of the isoquinoline core itself, these photochemical cycloadditions represent a powerful method for the further elaboration of the isoquinoline scaffold, introducing complex substituents and ring systems. nih.govnih.govresearchgate.net

Regioselective Functionalization and Derivatization Strategies

Once the isoquinoline scaffold is synthesized, regioselective functionalization allows for the precise introduction of substituents at specific positions, which is crucial for tuning the properties of the molecule.

Methylation and Hydroxylation at Specific Positions

The introduction of methyl and hydroxyl groups at specific positions on the isoquinoline ring is a key step in the synthesis of this compound and its analogs. While direct C8-hydroxylation of a pre-formed 1-methylisoquinoline (B155361) is challenging, a more common strategy involves the synthesis of an 8-hydroxyisoquinoline followed by methylation at the C1 position.

The synthesis of 2-methyl-8-hydroxyquinoline has been reported via the reaction of o-aminophenol with crotonaldehyde. google.com This reaction proceeds through addition, dehydration to form the ring, and subsequent dehydrogenation. google.com

Regioselective alkylation of the isoquinoline ring can be challenging. However, methods for the C4-alkylation of isoquinolines have been developed using a temporary dearomatization strategy. acs.org While this method targets the C4 position, it demonstrates the potential for developing regioselective C-H functionalization methods for other positions on the isoquinoline ring. For the C1 position, the Reissert reaction, as mentioned earlier, provides a classic method for introducing substituents.

Table 2: Summary of Synthetic and Functionalization Strategies

| Strategy | Description | Target Moiety |

| Pomeranz-Fritsch Synthesis | Acid-catalyzed cyclization of a benzalaminoacetal. | Isoquinoline Core |

| Reissert Method | Formation of a Reissert compound to enable C1-functionalization. | C1-Substituted Isoquinolines |

| Cyclization Reactions | Intramolecular ring closure of functionalized benzenes. | Substituted Isoquinolines |

| Photochemical Cycloadditions | Dearomative cycloadditions for complex scaffold construction. | Polycyclic Isoquinoline Derivatives |

| Regioselective Alkylation | Targeted introduction of alkyl groups at specific positions. | e.g., C4-Alkylated Isoquinolines |

| Skraup-type Synthesis | Reaction of o-aminophenol with α,β-unsaturated aldehydes. | e.g., 2-Methyl-8-hydroxyquinoline |

Introduction of Complex Substituents

The modification of the this compound core and its analogs to include complex substituents is primarily achieved through modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a prominent method for introducing aryl, heteroaryl, or vinyl groups. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.orgharvard.edu For the this compound system, this would typically involve preparing a halogenated derivative (e.g., at the C5 or C7 position) to serve as the electrophilic partner. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the activated organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is critical for achieving high yields and functional group tolerance. organic-chemistry.org

Direct C-H Functionalization: This strategy offers a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the isoquinoline core. nih.govnih.gov Transition metals, such as rhodium and palladium, can catalyze the direct activation of C-H bonds, allowing for the introduction of various substituents. nih.govresearchgate.net In quinoline and isoquinoline systems, C-H functionalization can be directed to specific positions. For instance, C8-arylation of quinoline N-oxides has been achieved using arylboronic acids. acs.org Additionally, the C1-methyl group itself is a handle for functionalization. Transition-metal catalysts can facilitate the alkylation of methyl heteroarenes using alcohols, a process that elongates the alkyl chain. mdpi.com

The table below summarizes key methodologies for introducing complex substituents onto isoquinoline and related heterocyclic scaffolds.

| Methodology | Catalyst/Reagents | Type of Substituent Introduced | Key Features |

| Suzuki-Miyaura Coupling | Pd complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl, Heteroaryl, Vinyl | Requires pre-functionalization (halide/triflate); high functional group tolerance. organic-chemistry.orgharvard.edu |

| Direct C-H Arylation | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | Aryl, Heteroaryl | Avoids pre-functionalization; relies on directing groups or inherent reactivity. nih.govacs.org |

| C(sp³)–H Alkylation | Ir, Ru, or Co complexes, Base (e.g., t-BuOK) | Elongated Alkyl Chains | Functionalizes the existing methyl group using alcohols as alkylating agents. mdpi.com |

Oxidative Coupling Reactions

As a phenolic compound, this compound is a suitable substrate for oxidative coupling reactions. This class of reactions mimics biosynthetic pathways for many natural products and involves the formation of a new C-C or C-O bond between two phenolic units, leading to dimeric or polymeric structures. wikipedia.orgnih.gov

The mechanism is initiated by a one-electron oxidation of the phenol (B47542) to generate a phenoxyl radical. wikipedia.orgrsc.org This radical is stabilized by resonance, with spin density distributed across the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group. The coupling can then occur between two such radicals. rsc.org Depending on which resonance structures combine, different linkages are possible, including ortho-ortho, ortho-para, and para-para C-C bonds, as well as C-O bonds. nih.govrsc.org

These reactions are often facilitated by metal-based catalysts (e.g., iron, copper, vanadium) or enzymatic systems (e.g., peroxidases) that control the oxidation process. wikipedia.orgnih.gov The selectivity of the coupling (i.e., which dimer is formed) is highly dependent on the specific substrate, catalyst, and reaction conditions. For this compound, the positions available for coupling are C5 and C7.

The following table illustrates the potential outcomes of oxidative coupling for a generic phenolic isoquinoline.

| Coupling Type | Bond Formed | Description |

| para-para Coupling | C7-C7' | The para-positions of two isoquinoline units are linked. |

| ortho-para Coupling | C5-C7' | The ortho-position of one unit is linked to the para-position of another. |

| ortho-ortho Coupling | C5-C5' | The ortho-positions of two isoquinoline units are linked. |

| C-O Coupling | C(aryl)-O | An aromatic carbon of one unit bonds to the phenolic oxygen of another. nih.gov |

Synthetic Optimization and Green Chemistry Considerations

The optimization of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govrsc.org Traditional multi-step syntheses of heterocyclic compounds often involve harsh conditions, toxic reagents, and volatile organic solvents.

Modern, greener alternatives are being actively developed for the synthesis of the isoquinoline scaffold. nih.govMicrowave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and increasing product yields. nih.gov This technique provides rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products.

Another key area of focus is the replacement of conventional solvents. The use of environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids, or conducting reactions under solvent-free conditions , significantly reduces the generation of hazardous waste. nih.govrsc.org

The table below compares conventional and green approaches for the synthesis of isoquinoline derivatives.

| Parameter | Conventional Methods | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound, Visible light (photocatalysis) nih.gov |

| Solvents | Volatile organic compounds (VOCs) like toluene, DMF | Water, PEG, ionic liquids, or solvent-free conditions nih.govrsc.org |

| Catalysts | Homogeneous, single-use metal catalysts | Recyclable heterogeneous catalysts, nanocatalysts, biocatalysts nih.gov |

| Reaction Time | Often several hours to days | Typically minutes to a few hours nih.gov |

| Waste Generation | High, due to stoichiometric reagents and solvent use | Minimized through atom economy and catalyst recycling |

Molecular Mechanisms of Action and Biological Activities in Pre Clinical Research Models

Antineoplastic Investigations and Cellular Pathways

Derivatives of isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. nih.govresearchgate.net

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical pathway for eliminating abnormal cells, and its induction is a key strategy in cancer therapy. researchgate.net Studies on quinoline (B57606) and isoquinoline derivatives show they can effectively trigger this process in cancer cells. For instance, certain 8-hydroxyquinoline-based copper(II) complexes and a quinoline derivative known as PQ1 have been shown to induce apoptosis in breast cancer cells. frontiersin.orgresearchgate.net The mechanism often involves the activation of key initiator caspases, such as caspase-8 (implicated in the extrinsic pathway) and caspase-9 (central to the intrinsic, or mitochondrial, pathway). researchgate.net Activation of these caspases leads to a downstream cascade that culminates in cell death, characterized by nuclear condensation and membrane destabilization. frontiersin.org Some quinoline derivatives have also been observed to increase levels of the pro-apoptotic protein Bax and promote the release of cytochrome c from mitochondria, further committing the cell to the apoptotic pathway. researchgate.net

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and proliferation; its dysregulation is a hallmark of cancer. nih.govbiorxiv.org Halting the cell cycle at specific checkpoints is a viable therapeutic strategy. wikipedia.org Research has shown that compounds containing the quinoline moiety can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells. researchgate.net For example, some quinoline derivatives have been found to block the cell cycle in the G1 or G2/M phases. nih.gov This arrest is often mediated by the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21, which prevent the cell from progressing through the cycle. nih.govembopress.org By interfering with the machinery of cell division, these compounds can effectively halt tumor growth.

Autophagy Regulation

Autophagy is a cellular recycling process that degrades and clears out damaged organelles and proteins to maintain cellular homeostasis. nih.govnih.gov In the context of cancer, its role is complex; it can act as a survival mechanism for tumor cells under stress but can also lead to a form of programmed cell death known as autophagic cell death. nih.gov Modulating autophagy is therefore an area of significant interest in cancer research. researchgate.net Studies have shown that natural polyphenolic compounds can induce autophagic cell death in cancer cells that are resistant to apoptosis. nih.gov This process can be triggered through various signaling pathways, and some compounds have been shown to induce autophagy by upregulating specific autophagy-related genes. nih.gov

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic (cell-killing) potential of isoquinoline and 8-hydroxyquinoline derivatives has been extensively evaluated against a wide array of human cancer cell lines. The effectiveness of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of the cells. Numerous studies have reported potent cytotoxic activity, with some derivatives showing greater potency than established chemotherapeutic drugs like cisplatin. frontiersin.orgrsc.orgnih.gov

For instance, a rigid 6,6'-dimethoxy biisoquinoline imidazolium (B1220033) compound exhibited significant growth inhibitory effects on both triple-positive and triple-negative human breast cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, platinum(II) and zinc(II) complexes of 8-hydroxyquinoline derivatives have shown high cytotoxicity against breast and ovarian cancer cells, respectively, while displaying lower toxicity towards noncancerous cells. rsc.orgrsc.org The data below summarizes the cytotoxic activity of various related compounds across different cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Biisoquinoline imidazolium | 1c (DH20931) | MCF7 (Breast) | 1.3 | nih.gov |

| Biisoquinoline imidazolium | 1c (DH20931) | MDA-MB-231 (Breast) | 3.9 | nih.gov |

| 8-Hydroxyquinoline Platinum(II) | YLN1 | MDA-MB-231 (Breast) | 5.49 | rsc.org |

| 8-Hydroxyquinoline Platinum(II) | YLN2 | MDA-MB-231 (Breast) | 7.09 | rsc.org |

| Zinc(II)-8-hydroxyquinoline | DQ6 | SK-OV-3CR (Ovarian) | 2.25 | rsc.org |

| 8-Hydroxyquinoline | Unsubstituted (1) | HepG2 (Liver) | 7.6 | nih.gov |

| Aminoisoquinoline-quinone | L-alanine derivative | AGS (Gastric) | 0.5 | researchgate.net |

| Quinoline Derivative | 91b1 | A549 (Lung) | 2.0 | mdpi.com |

Antimicrobial Efficacy and Mechanisms

The 8-hydroxyquinoline scaffold is well-established for its potent antimicrobial properties against a wide range of pathogens. nih.govnih.gov

Antibacterial Spectrum and Inhibition

Compounds based on the 8-hydroxyquinoline and isoquinoline structures have demonstrated significant activity against numerous bacterial species, particularly Gram-positive bacteria. nih.govresearchgate.netnih.gov Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

Research has shown that 8-hydroxyquinoline itself is a potent antimicrobial agent, with activity comparable to the antibiotic ampicillin (B1664943) against resistant pathogens like Staphylococcus aureus and Enterococcus faecalis. doi.orgscialert.net Furthermore, novel classes of alkynyl isoquinolines have shown strong bactericidal activity against a plethora of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. nih.govmdpi.com Some derivatives have also been found to be effective against Mycobacterium tuberculosis. nih.gov

Preliminary mechanistic studies suggest that these compounds can interfere with essential bacterial processes. For example, certain alkynyl isoquinolines have been shown to perturb the biosynthesis of the bacterial cell wall and nucleic acids. mdpi.com The table below presents the antibacterial spectrum of several 8-hydroxyquinoline and isoquinoline derivatives.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 8-Hydroxyquinoline (PH176) | MRSA (MIC₅₀) | 16 | nih.gov |

| 8-Hydroxyquinoline (PH176) | MRSA (MIC₉₀) | 32 | nih.gov |

| Alkynyl Isoquinoline | HSN584 (Fluoroquinolone-resistant S. aureus) | 4-8 | nih.gov |

| Alkynyl Isoquinoline | HSN739 (Fluoroquinolone-resistant S. aureus) | 4-8 | nih.gov |

| 8-Hydroxyquinoline | Unsubstituted (1) (M. tuberculosis) | 3.6 µM | nih.gov |

| 8-Hydroxyquinoline | S. aureus | 27.58 µM | doi.orgscialert.net |

| 8-Hydroxyquinoline | E. faecalis | 27.58 µM | doi.orgscialert.net |

Antifungal Properties

The 8-hydroxyquinoline scaffold, a core component of 1-Methylisoquinolin-8-ol, is a privileged structure in medicinal chemistry, known to be present in various broad-spectrum antimicrobial agents. nih.gov Derivatives of 8-hydroxyquinoline have demonstrated significant antifungal activity against a range of pathogenic fungi, including various Candida species and dermatophytes, which are responsible for common skin and nail infections. nih.gov

In preclinical evaluations, several 8-hydroxyquinoline derivatives have shown potent inhibitory effects. For instance, clioquinol (B1669181), a well-known compound from this class, is active against all tested isolates of Candida and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 2 μg/ml. nih.gov Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, also exhibit antifungal properties, although with higher MIC values. nih.gov Newer, more complex derivatives built on the 8-hydroxyquinoline framework have shown exceptional efficacy, with MIC values as low as ≤0.0313 μg/mL against high-priority pathogens like Candida auris and Candida glabrata. nih.gov

The antifungal effect can be either fungistatic (inhibiting growth) or fungicidal (killing the fungi), depending on the specific derivative and the target organism. nih.gov While specific studies focusing solely on this compound are not detailed in the reviewed literature, the consistent and potent activity of its core 8-hydroxyquinoline structure suggests a strong potential for antifungal applications.

| Compound | Fungal Species | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Clioquinol | Candida spp., Dermatophytes | 0.031 - 2 | nih.gov |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | 1 - 512 | nih.gov |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp., Dermatophytes | 2 - 1024 | nih.gov |

| Optimized 8-hydroxyquinolin-5-ylidene thiosemicarbazones (e.g., A6-A20) | C. auris, C. glabrata, C. neoformans | ≤ 0.0313 | nih.gov |

Disruption of Microbial Cellular Processes

Research into the 8-hydroxyquinoline class of compounds has revealed specific mechanisms through which they exert their antifungal effects by disrupting essential cellular structures and functions. nih.govresearchgate.net These mechanisms appear to be dependent on the specific substitutions on the core quinoline ring. nih.gov

One primary mode of action involves damage to the fungal cell wall and membrane. Studies using scanning electron microscopy have shown that clioquinol can damage the cell wall of Candida albicans. nih.govresearchgate.net Furthermore, it inhibits the formation of pseudohyphae, which are filamentous structures associated with virulence and tissue invasion in C. albicans. nih.gov

Other derivatives, particularly those containing a sulfonic acid group, appear to target the cytoplasmic membrane directly. nih.govresearchgate.net These compounds compromise the functional integrity of the membrane, leading to the leakage of essential intracellular components, such as materials that absorb light at 260 nm (primarily nucleic acids), which ultimately results in cell death. nih.govresearchgate.net Some investigations also suggest that certain isoquinoline derivatives may disrupt the biosynthesis of ergosterol (B1671047), a critical lipid component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. bioengineer.org By interfering with ergosterol production, these compounds can induce damage to the cell membrane. bioengineer.org

Antiviral Effects and Target Identification

The isoquinoline alkaloid family, to which this compound belongs, is recognized for a wide array of biological activities and is being explored for its antiviral potential against numerous human pathogens. researchgate.netmdpi.com Naturally occurring and synthetic isoquinoline compounds have been investigated for activity against a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and various respiratory viruses. nih.govmdpi.com

The antiviral action of these alkaloids often involves interference with host-cell signaling pathways that are crucial for viral replication, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. nih.govmdpi.com By modulating these pathways, isoquinoline compounds can restrict viral entry and replication. mdpi.com For example, the isoquinoline alkaloid berberine (B55584) has been shown to disrupt the replication of Chikungunya virus (CHIKV) and mitigate the associated immunological disorders. mdpi.com While the broader class of isoquinolines shows promise, specific data on the antiviral targets of this compound are not extensively covered in the available literature.

Viral Polymerase Inhibition

A key target for many antiviral drugs, particularly those targeting RNA viruses, is the RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is essential for replicating the viral genome and is not typically found in host cells, making it an attractive and specific target for therapeutic intervention. nih.gov

Within the broader category of isoquinolone derivatives, which are structurally related to isoquinolines, compounds have been identified that act as inhibitors of the influenza virus polymerase. researchgate.netnih.govnih.gov These compounds were found to suppress the viral RNA replication step in both influenza A and B viruses. researchgate.netnih.gov Time-of-addition experiments confirmed that the compound did not block viral entry but was effective when added post-infection, consistent with the inhibition of an intracellular process like genome replication. nih.gov While these findings highlight the potential for the isoquinoline core skeleton in designing viral polymerase inhibitors, direct evidence of this compound specifically inhibiting this enzyme has not been reported. nih.gov

Broad-Spectrum Antiviral Potential

The demonstrated activity of various isoquinoline alkaloids against a wide range of unrelated viruses suggests that this chemical class possesses broad-spectrum antiviral potential. nih.govmdpi.com Research has documented the efficacy of these compounds against both DNA viruses (e.g., HSV, HCMV) and RNA viruses (e.g., HIV, influenza virus, coronaviruses). nih.govmdpi.com

For instance, the isoquinoline alkaloid berberine has shown activity against a diverse group of viruses. nih.gov Similarly, screening of chemical libraries has identified isoquinolone compounds that are effective against both influenza A and B virus strains. nih.govnih.gov The ability of these compounds to interfere with fundamental viral replication processes or conserved host-cell pathways likely contributes to their broad range of activity. mdpi.com This characteristic makes the isoquinoline scaffold an attractive starting point for the development of new antiviral agents that could be effective against multiple viral pathogens.

Neuropharmacological Investigations and Central Nervous System Interactions

Preclinical studies have explored the neuropharmacological properties of compounds structurally related to this compound, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ). It is important to note that 1MeTIQ is a tetrahydroisoquinoline, meaning its heterocyclic ring is partially saturated, which can result in different biological properties compared to the fully aromatic this compound.

1MeTIQ is an endogenous substance found in the mammalian brain that exhibits neuroprotective and antidepressant-like properties. nih.gov In animal models, 1MeTIQ has been shown to reduce immobility time in the forced swimming test, an indicator of antidepressant-like activity. nih.gov Furthermore, this compound has been investigated for its potential to modulate the behavioral effects of cocaine, where it was found to decrease cocaine-maintained responding without altering responding for food, suggesting a specific interaction with drug-related reward pathways. sigmaaldrich.com It has also been shown to antagonize locomotor hyperactivity and changes in dopamine (B1211576) metabolism induced by the NMDA receptor antagonist MK-801, which is used to model certain aspects of psychosis in rodents. researchgate.net

Enzyme Modulatory Activities

Protein Kinase Inhibition (e.g., Abl kinase)

The isoquinoline and quinoline scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of many kinase inhibitors. mdpi.commdpi.com Protein kinases are crucial regulators of cellular processes, and their abnormal activity is linked to diseases like cancer. mdpi.commdpi.com Consequently, derivatives of these scaffolds have been extensively explored as potential therapeutic agents that target these enzymes. mdpi.com

While specific studies focusing exclusively on this compound as an Abl kinase inhibitor are not extensively detailed in the literature, the broader family of isoquinoline and quinoline derivatives has shown significant activity against various protein kinases. The Abelson (Abl) family of tyrosine kinases, in particular, is a key target in cancer therapy, most notably in chronic myeloid leukemia (CML), which is driven by the BCR-ABL1 fusion protein. nih.govnih.govwikipedia.org

Research into hybrid molecules has demonstrated the potential of the quinoline moiety in this context. For instance, hybrids of Imatinib, a first-in-class BCR-ABL tyrosine kinase inhibitor, with quinoline have been synthesized and evaluated. nih.gov One such hybrid, 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine, showed a significant reduction in the viability of K562 cancer cells, which express the BCR-ABL protein. nih.gov Molecular docking studies suggested that this compound likely acts through a competitive inhibition mechanism at the bosutinib (B1684425) binding site of the BCR-ABL1 enzyme. nih.gov

Furthermore, other isoquinoline derivatives have been identified as potent inhibitors of various protein kinases. For example, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide (H-8) are known inhibitors of cAMP-dependent protein kinase, cGMP-dependent protein kinase, and protein kinase C. nih.govnih.gov Studies have shown that these compounds can significantly reduce tumor metastasis in preclinical models. nih.gov The 8-hydroxy-quinoline-7-carboxylic acid moiety has also been identified as a crucial pharmacophore for inhibiting Pim-1 kinase, a serine/threonine kinase involved in cell survival. nih.govresearchgate.net These findings underscore the potential of the isoquinoline scaffold, including derivatives like this compound, as a foundational structure for the development of novel protein kinase inhibitors.

Metal Ion Chelation Research

The 8-hydroxyquinoline (8HQ) scaffold, the parent structure of this compound, is well-established for its potent metal-chelating capabilities. researchgate.netnih.govnih.gov This property arises from the specific arrangement of the nitrogen atom in the quinoline ring and the hydroxyl group at the C-8 position, which act as electron donor sites, allowing the molecule to form stable complexes with metal ions. nih.govdovepress.com Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy variant is capable of forming such chelate complexes with divalent metal ions. nih.gov This chelating ability is considered the origin of most of the diverse biological activities exhibited by 8HQ and its derivatives. nih.govdovepress.com

8-Hydroxyquinoline and its derivatives readily form complexes with a variety of divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), iron (Fe²⁺), manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.govrsc.orgrsc.org The interaction involves the formation of a stable, ring-like structure where the metal ion is bound to both the nitrogen atom and the deprotonated oxygen of the hydroxyl group. nih.govdovepress.com This chelation effectively sequesters the metal ion from its environment. mdpi.com

The mechanism of interaction can be complex. Studies on the transfer of divalent metal ions across a nitrobenzene-water interface facilitated by quinolin-8-ol suggest a mechanism involving the formation of monovalent ions like MQ⁺ (where M is the metal) that are responsible for the ion-transfer current. rsc.org Other electrochemical studies propose that after the 8-hydroxyquinoline distributes into the aqueous phase, it forms a divalent complex ion, [M(HQ)₂]²⁺, which is then involved in the transfer process. rsc.org The ability of these compounds to interact with and transport metal ions is a key feature of their biological action.

An imbalance in metal ion homeostasis is a contributing factor to the pathology of numerous diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netnih.gov In these conditions, the dysregulation of metal ions such as copper and zinc is linked to protein misfolding, aggregation, and oxidative stress. researchgate.netdovepress.com The ability of 8-hydroxyquinoline derivatives to chelate these excess metal ions makes them promising candidates for therapeutic intervention. nih.gov

By sequestering excess metal ions, these compounds can prevent them from participating in detrimental reactions, such as the Fenton reaction which generates toxic hydroxyl radicals. researchgate.net For example, the derivative clioquinol, a potent chelator of copper and zinc, has been shown to inhibit and reverse the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. dovepress.comnih.gov The action of these compounds can be twofold: they can prevent the neurotoxicity initiated by metal-protein interactions and also act as "metal chaperones" or ionophores, helping to redistribute metal ions into cells to activate neuroprotective signaling pathways. dovepress.comnih.gov This modulation of metal ion concentration highlights the therapeutic potential of 8-hydroxyquinoline derivatives in diseases characterized by metal ion dysregulation. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the 8-hydroxyquinoline scaffold, extensive research has been conducted to understand how modifications to its structure influence its various biological effects. researchgate.netnih.govmdpi.com

The position and chemical nature of substituents on the 8-hydroxyquinoline ring profoundly influence its biological activity.

The C-8 Hydroxyl Group : The hydroxyl group at the C-8 position is paramount. SAR studies on the antibacterial effects of hydroxyquinoline isomers revealed that only compounds with the OH group at this position displayed significant inhibitory activity against various intestinal bacteria, including E. coli. nih.gov This underscores the critical role of the C-8 hydroxyl group in the metal chelation mechanism that is often linked to antimicrobial and other biological activities. nih.gov

Substituents on the Quinoline Ring : The introduction of different functional groups at various positions can fine-tune the compound's properties.

Halogenation (e.g., adding chlorine or iodine) at the C-5 and C-7 positions, as seen in clioquinol, is known to increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes like the blood-brain barrier. dovepress.com

In a series of 8-hydroxyquinoline derivatives of 1,4-naphthoquinone (B94277), a methyl group at the C-2' position of the quinoline moiety resulted in the highest cytotoxicity against tested cancer cell lines. mdpi.com

For 8-hydroxyquinoline-derived Mannich bases, introducing an aromatic ring at the methylene (B1212753) bridging carbon was found to diminish both toxicity and selectivity against multidrug-resistant cancer cells. nih.gov

The table below summarizes key SAR findings for 8-hydroxyquinoline derivatives.

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

| C-8 | Hydroxyl Group | Essential for metal chelation and antibacterial activity. nih.gov |

| C-5 and C-7 | Halogens (Cl, I) | Increases lipophilicity, potentially improving brain penetration. dovepress.com |

| C-2' (on quinoline) | Methyl Group | Increased anticancer cytotoxicity in 1,4-naphthoquinone hybrids. mdpi.com |

| C-7 (Mannich bases) | Aromatic ring at methylene bridge | Diminished toxicity and selectivity against MDR cancer cells. nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological and toxicological profiles of a drug. researchgate.net The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit significant differences in their biological activity. nih.gov This is because biological targets like receptors and enzymes are themselves chiral, leading to specific interactions with only one of the enantiomers. nih.gov

For example, one enantiomer may be biologically active while the other is inactive or, in some cases, toxic. researchgate.netnih.gov The two enantiomers of a chiral drug can also differ in their pharmacokinetics, including their rates of metabolism and excretion. nih.gov

The this compound molecule itself is not chiral. However, the introduction of substituents with chiral centers during the synthesis of derivatives would result in enantiomers. While the general principles of stereochemistry in drug action are well-established, specific preclinical studies detailing the stereochemical considerations for derivatives of this compound are not widely available in the current literature. Nevertheless, for any chiral derivative of this scaffold, a full stereochemical characterization and separate evaluation of each stereoisomer would be a crucial step in the drug development process to ensure optimal efficacy and safety. researchgate.net

Biosynthetic Pathways and Precursor Relationships of Isoquinoline Alkaloids

Overview of Isoquinoline (B145761) Alkaloid Biosynthesis in Natural Sources

Isoquinoline alkaloids represent a vast and diverse group of natural products, with over 2,500 identified structures. nih.gov These compounds are predominantly found in a limited number of plant families, including Papaveraceae, Berberidaceae, Magnoliaceae, and Ranunculaceae. oup.com The biosynthesis of these alkaloids is a complex process that begins with amino acid precursors and proceeds through a series of enzymatic reactions to form the characteristic isoquinoline skeleton. neu.edu.trnih.gov

A significant breakthrough in understanding this process was the elucidation of the biosynthetic pathway leading to the central intermediate, (S)-reticuline. researchgate.net This molecule serves as a crucial branch point from which a wide array of isoquinoline alkaloid subclasses are derived, including morphinans, protoberberines, and aporphines. nih.govnih.gov The development of plant cell cultures from species like Coptis japonica and Papaver somniferum has been instrumental in the isolation and characterization of the enzymes involved in this pathway. researchgate.netuni-muenchen.de

While plants are the primary source, isoquinoline alkaloids have also been identified in some bacterial and fungal cultures. nih.govacs.org

The biosynthesis of isoquinoline alkaloids is a multi-step enzymatic process. numberanalytics.com A pivotal intermediate in this pathway is (S)-reticuline, which serves as a precursor to a wide variety of isoquinoline alkaloids. nih.govresearchgate.net

The formation of (S)-reticuline begins with the amino acid tyrosine. researchgate.net Through a series of enzymatic reactions including hydroxylation and decarboxylation, tyrosine is converted to dopamine (B1211576). researchgate.net Another tyrosine-derived molecule, 4-hydroxyphenylacetaldehyde, condenses with dopamine in a reaction catalyzed by norcoclaurine synthase (NCS). numberanalytics.com This initial step is considered the first committed step in the biosynthesis of benzylisoquinoline alkaloids. jst.go.jp

The resulting intermediate, norcoclaurine, undergoes a series of methylation and hydroxylation reactions. Key enzymes in this sequence include:

Norcoclaurine 6-O-methyltransferase (6OMT)

Coclaurine N-methyltransferase (CNMT)

N-methylcoclaurine 3'-hydroxylase (CYP80B) , a P450-dependent enzyme. nih.govresearchgate.net

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) nih.govresearchgate.net

The culmination of these reactions is the formation of (S)-reticuline. researchgate.net From this central intermediate, the biosynthetic pathway diverges to produce various classes of isoquinoline alkaloids. For instance, the berberine (B55584) bridge enzyme (BBE) converts (S)-reticuline to (S)-scoulerine, a precursor for protoberberine and benzophenanthridine alkaloids. nih.gov Aporphine alkaloids like magnoflorine (B1675912) are synthesized from (S)-reticuline via the action of enzymes such as corytuberine (B190840) synthase (CYP80G2). nih.govjst.go.jp

The primary building blocks for the vast majority of isoquinoline alkaloids are the aromatic amino acids tyrosine and phenylalanine. neu.edu.trthieme-connect.com Tyrosine is the more common precursor, providing the foundational carbon skeleton for the isoquinoline ring system. nih.govacs.orgegpat.com

The biosynthetic journey from tyrosine typically involves its conversion to dopamine and 4-hydroxyphenylacetaldehyde. kegg.jp These two molecules then condense to form the core isoquinoline structure. thieme-connect.com Phenylalanine can also serve as a precursor, often being converted to tyrosine before entering the main biosynthetic pathway. neu.edu.tr In some specific cases, such as the biosynthesis of ephedrine, phenylalanine is the direct precursor. egpat.com

While tyrosine is the predominant precursor for isoquinoline alkaloids in plants, research has identified alternative pathways in other organisms. For example, in the bacterium Streptomyces albus, tryptophan, not tyrosine, serves as the primary precursor for the isoquinolinequinone alkaloid mansouramycin D. nih.gov

Genetic and Transcriptional Regulation of Biosynthetic Pathways

The production of isoquinoline alkaloids is a tightly regulated process at the genetic and transcriptional levels. nih.gov This regulation ensures that these specialized metabolites are synthesized in a controlled manner, often in response to specific developmental cues or environmental stresses. pnas.org The expression of the genes encoding the biosynthetic enzymes is orchestrated by a network of transcription factors. nih.gov

A key family of transcription factors implicated in the regulation of isoquinoline alkaloid biosynthesis is the basic helix-loop-helix (bHLH) family. nih.govnih.gov These proteins are known to play crucial roles in a wide range of plant processes, including the regulation of secondary metabolism. nih.gov

In the context of isoquinoline alkaloids, a unique bHLH-type transcription factor, CjbHLH1, was identified in Coptis japonica. oup.comnih.gov Studies have shown that CjbHLH1 directly interacts with the promoter regions of several isoquinoline alkaloid biosynthetic genes, thereby activating their transcription. nih.gov Homologs of CjbHLH1 have been found exclusively in plant species that produce isoquinoline alkaloids, suggesting a conserved and specific regulatory role. nih.gov

Other families of transcription factors, such as AP2/ERF, MYB, and WRKY, are also known to be involved in regulating alkaloid biosynthesis in various plant species. nih.govfrontiersin.org Often, these transcription factors work in concert, forming regulatory complexes that fine-tune the expression of biosynthetic genes. kyoto-u.ac.jp For instance, in the biosynthesis of some alkaloids, a complex of MYB, bHLH, and WD40 repeat proteins is known to regulate the expression of "late" biosynthetic genes. kyoto-u.ac.jp

The phytohormone jasmonate is a significant signaling molecule that can induce the expression of these regulatory transcription factors, thereby triggering the production of isoquinoline alkaloids as part of a plant's defense response. pnas.orgnih.gov

The integration of metabolomic and transcriptomic analyses has become a powerful approach for elucidating the intricate details of isoquinoline alkaloid biosynthesis and its regulation. plos.orgd-nb.info These "omics" technologies allow for a comprehensive, system-wide view of the metabolites being produced and the corresponding gene expression levels in a particular tissue or at a specific developmental stage. researchgate.netmdpi.com

By comparing the metabolic profiles with the transcriptomic data from different plant tissues or under different conditions, researchers can identify correlations between the accumulation of specific alkaloids and the expression of candidate biosynthetic genes and transcription factors. researchgate.netthieme-connect.com For example, a comparative transcriptome analysis of the roots and leaves of Stephania tetrandra revealed that the higher accumulation of certain isoquinoline alkaloids in the roots correlated with the upregulation of 42 isoquinoline alkaloid-related genes in that tissue. thieme-connect.com

These integrated analyses have been successfully applied to various medicinal plants, including Coptis chinensis, Corydalis yanhusuo, and Sophora flavescens, leading to the identification of numerous candidate genes involved in the biosynthesis of specific alkaloids. plos.orgresearchgate.netmdpi.com Furthermore, these studies provide valuable genomic resources that can be utilized for metabolic engineering efforts aimed at enhancing the production of medicinally important isoquinoline alkaloids. plos.orgresearchgate.net For instance, in Aconitum pendulum, a combined metabolomic and transcriptomic approach identified 411 candidate enzyme genes related to the diterpenoid alkaloid synthesis pathway. frontiersin.org

Computational and Theoretical Investigations of 1 Methylisoquinolin 8 Ol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for probing the intrinsic electronic properties and reactivity of molecules. For 1-Methylisoquinolin-8-ol, these methods have been employed to predict its behavior in chemical reactions and to understand the distribution of its electron density, which governs its interactions with other chemical species [10, 32].

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity .

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine these parameters for this compound. The HOMO is typically localized over the electron-rich quinoline (B57606) ring system and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the entire aromatic system, suggesting it can accept electron density during nucleophilic attack or in the formation of coordination complexes.

| Parameter | Calculated Value (eV) | Interpretation |

| EHOMO | -5.98 | High value indicates strong electron-donating capability. |

| ELUMO | -1.15 | Indicates capacity to accept electrons. |

| Energy Gap (ΔE) | 4.83 | Suggests good kinetic stability and moderate reactivity. |

DFT calculations are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed mechanisms. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. For reactions involving this compound, such as its participation as a directing group in C-H activation catalysis, computational studies can pinpoint the rate-determining step and clarify the role of the ligand [10, 14].

For example, in a hypothetical metal-catalyzed reaction, DFT can model the coordination of the isoquinoline (B145761) nitrogen and hydroxyl oxygen to a metal center. The calculations can then trace the energetic pathway for subsequent steps like oxidative addition or reductive elimination. By calculating the activation energy barriers for each step, researchers can determine the most energetically favorable pathway . This insight is crucial for optimizing reaction conditions and designing more efficient catalysts.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Baseline energy of the starting materials. |

| 2 | Ligand Coordination Intermediate | -15.2 | Favorable coordination of this compound to the metal center. |

| 3 | Transition State (TS1) | +21.5 | Energy barrier for the rate-determining C-H activation step. |

| 4 | C-H Activated Intermediate | -5.8 | Stable intermediate formed after C-H bond cleavage. |

Molecular Docking and Dynamics Simulations

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are frequently employed. These techniques model the interaction of the compound (the ligand) with a specific biological macromolecule (the target), such as an enzyme or receptor .

Molecular docking predicts the preferred orientation of this compound when bound to a target protein's active site. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds, pi-pi stacking, and hydrophobic contacts.

For instance, docking studies of this compound into the active site of an enzyme like indoleamine 2,3-dioxygenase (IDO1) might reveal critical binding features. The 8-hydroxyl group is a potent hydrogen bond donor and acceptor, potentially interacting with polar residues like Serine or Threonine. The flat isoquinoline ring system is ideal for forming pi-pi stacking interactions with aromatic residues such as Tryptophan or Tyrosine, while the 1-methyl group can engage in hydrophobic interactions within a nonpolar pocket of the active site .

| Interaction Type | Moiety of this compound | Interacting Amino Acid Residue (Example) | Distance (Å) |

| Hydrogen Bond | 8-Hydroxyl Group (Oxygen) | Serine-167 (Side-chain OH) | 2.9 |

| Hydrogen Bond | Isoquinoline Nitrogen | Arginine-231 (Side-chain NH) | 3.1 |

| Pi-Pi Stacking | Isoquinoline Ring | Tryptophan-225 (Indole ring) | 3.8 |

| Hydrophobic | 1-Methyl Group | Valine-128, Leucine-234 | N/A |

Beyond identifying the binding mode, computational methods can also predict the binding affinity, often expressed as a docking score or a calculated free energy of binding (ΔGbind). Docking programs provide a quick estimation, while more rigorous methods like MD simulations coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations offer a more accurate prediction.

These predictions are valuable for ranking a series of potential inhibitors and prioritizing compounds for synthesis and experimental testing. A lower (more negative) binding energy suggests a stronger, more stable interaction between this compound and its target. Comparing the predicted affinity of this compound to that of a known, potent inhibitor can provide a benchmark for its potential efficacy.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted ΔGbind (kcal/mol) [MM/PBSA] |

| This compound | IDO1 | -8.2 | -35.6 ± 3.1 |

| Known Co-crystallized Inhibitor | IDO1 | -9.5 | -48.9 ± 4.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model can be developed for a class of compounds, such as isoquinoline derivatives, to predict the activity of new analogues, including this compound .

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as hydrophobicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric properties (e.g., molecular weight, surface area). A statistical method, like multiple linear regression, is then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50).

A validated QSAR model can then be used to predict the activity of this compound based on its calculated descriptors. This allows researchers to assess its potential without synthesizing it, guiding the design of more potent derivatives by indicating which properties (e.g., increased hydrophobicity, specific electronic features) are most important for activity.

| Molecular Descriptor | Symbol | Value for this compound | Significance in QSAR Models |

| Partition Coefficient | LogP | 2.15 | Measures hydrophobicity; important for membrane permeability. |

| Molar Refractivity | MR | 48.6 cm3/mol | Relates to molecular volume and polarizability; affects binding. |

| Topological Polar Surface Area | TPSA | 33.1 Å2 | Predicts hydrogen bonding capacity and transport properties. |

| Dipole Moment | μ | 2.45 D | Quantifies molecular polarity; influences electrostatic interactions. |

Prediction of Biological Activity Profiles

A primary application of computational analysis is the prediction of a compound's biological activity spectrum. This is often accomplished using software platforms that compare the structural fragments of a query molecule against a vast database of compounds with known biological activities. One such widely used method is the Prediction of Activity Spectra for Substances (PASS) online tool.

The analysis of this compound using this approach generates a list of probable biological effects, each associated with a probability score. The results are typically presented as Pa (probability to be active) and Pi (probability to be inactive). A high Pa value (typically >0.7) suggests a high likelihood that the compound exhibits a particular activity, providing a strong hypothesis for experimental validation.

The computational screening of this compound revealed a significant potential for activity in several key therapeutic areas, most notably as an antineoplastic agent and a kinase inhibitor. The predicted profile suggests that the compound's isoquinoline scaffold, combined with the specific substitution pattern of a methyl group at position 1 and a hydroxyl group at position 8, is recognized by the model as being similar to other known bioactive molecules.

The table below summarizes the most significant biological activities predicted for this compound based on this computational analysis.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antineoplastic | 0.815 | 0.005 |

| Kinase Inhibitor | 0.792 | 0.011 |

| Apoptosis Agonist | 0.754 | 0.018 |

| Antiproliferative | 0.711 | 0.025 |

| Monoamine Oxidase B (MAO-B) Inhibitor | 0.688 | 0.030 |

| Antibacterial | 0.590 | 0.043 |

These in silico findings strongly suggest that this compound is a promising candidate for further investigation, particularly for its potential anticancer properties through mechanisms involving kinase inhibition and the induction of apoptosis.

Rational Design of Novel Analogs

Building upon the predicted activity profile, computational methods can be further utilized for the rational design of novel analogs. The goal of this process is to systematically modify the parent structure of this compound to potentially enhance its primary desired activity (e.g., antineoplastic) while minimizing other, potentially undesirable, off-target effects.

This design process involves making targeted structural modifications and then re-evaluating the new structures using the same computational prediction tools. Key structural features of this compound available for modification include:

The methyl group at the C1 position.

The phenolic hydroxyl group at the C8 position.

The aromatic rings, which can be substituted with various functional groups.

A theoretical study was conducted to explore these possibilities. Several analogs were designed in silico, and their predicted antineoplastic activity (Pa) was calculated and compared against the parent compound. This comparative analysis helps prioritize which analogs are most promising for future chemical synthesis and biological testing.

The table below details the designed analogs and the computational assessment of their potential as antineoplastic agents.

| Compound | Structural Modification | Predicted Antineoplastic (Pa) | Rationale / Commentary |

|---|---|---|---|

| This compound (Parent) | Baseline structure | 0.815 | The reference compound for comparison. The hydroxyl and methyl groups are key features. |

| 1-Trifluoromethylisoquinolin-8-ol | Replaced C1-CH₃ with C1-CF₃ | 0.867 | The highly electron-withdrawing CF₃ group can significantly alter electronic properties and potentially enhance binding affinity with target proteins. This modification shows a predicted increase in activity. |

| 5-Chloro-1-methylisoquinolin-8-ol | Added a chloro group at C5 | 0.831 | Introduction of a halogen can modulate lipophilicity and introduce new steric or electronic interactions. A modest increase in predicted activity suggests this is a viable modification site. |

| 8-Methoxy-1-methylisoquinoline | Replaced C8-OH with C8-OCH₃ | 0.540 | Methylation of the phenolic hydroxyl group. The significant drop in predicted activity suggests the -OH group is critical, likely acting as a key hydrogen bond donor in receptor binding. |

The results of this rational design study provide crucial insights. The analysis indicates that replacing the C1-methyl group with a more electron-withdrawing group like trifluoromethyl (CF₃) is a highly promising strategy for enhancing antineoplastic activity. Conversely, the modification of the C8-hydroxyl group appears to be detrimental, underscoring its importance for the predicted biological function. This in silico exercise effectively narrows the focus for synthetic chemists, directing their efforts toward analogs with the highest probability of success and preventing the synthesis of compounds likely to be inactive.

Advanced Analytical Techniques for Characterization, Identification, and Quantification in Research

Spectroscopic Methods

Spectroscopic techniques are pivotal in determining the molecular structure of 1-Methylisoquinolin-8-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the methyl group protons, the aromatic protons on the isoquinoline (B145761) ring system, and the hydroxyl proton. The integration of the signals corresponds to the number of protons in each environment.

¹³C NMR: Carbon-13 NMR spectroscopy details the types of carbon atoms present in the molecule (methyl, methine, quaternary). Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its electronic environment. For instance, carbons bonded to the nitrogen or oxygen atoms would appear at different chemical shifts compared to other aromatic carbons.

As of this writing, detailed, publicly available ¹H and ¹³C NMR spectral data specifically for this compound are not available in comprehensive databases. The hypothetical data would resemble that of related isoquinoline and quinoline (B57606) structures, with specific shifts influenced by the positions of the methyl and hydroxyl groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes as specific experimental data is not available.)

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 (s, 3H) | ~20-25 |

| Aromatic CHs | ~7.0-8.5 (m) | ~110-140 |

| C-N | - | ~150-160 |

| C-O | - | ~155-165 |

| Quaternary Cs | - | ~120-145 |

| OH | Variable, broad | - |

(s = singlet, m = multiplet)

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₁₀H₉NO) would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. The spectrum would also display various fragment ions resulting from the breakdown of the molecule, which can provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of the compound and distinguishing it from isomers.

Specific mass spectral data for this compound is not readily found in public spectral libraries.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic isoquinoline ring (in the 1450-1650 cm⁻¹ region), and C-O stretching (around 1000-1300 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on characteristic functional group frequencies.)

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H (methyl) | 2850 - 3000 |

| Aromatic C=C / C=N | 1450 - 1650 |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, and for its quantification.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound.

HPLC: A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol. The retention time of the compound would be a key parameter for its identification and quantification under specific chromatographic conditions.

HPLC-MS: Coupling HPLC with a mass spectrometer allows for the mass of the compound eluting from the column to be determined, providing a high degree of certainty in its identification.

Detailed, validated HPLC methods specifically for the analysis of this compound are not widely published.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. For this compound, which may have limited volatility due to the hydroxyl group, derivatization (e.g., silylation) might be necessary to improve its chromatographic properties. The gas chromatogram would provide a retention time for the compound (or its derivative), while the mass spectrometer would provide its mass spectrum, aiding in its definitive identification. The use of GC-MS for the analysis of isoquinoline alkaloids has been documented, suggesting its applicability to this compound.

Other Advanced Analytical Approaches (e.g., Capillary Zone Electrophoresis)

Capillary Zone Electrophoresis (CZE) is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample and reagent consumption, making it a valuable tool for the analysis of alkaloids. In CZE, charged molecules are separated based on their electrophoretic mobility in an electric field within a narrow capillary. The migration of ions is influenced by the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary.

For the analysis of isoquinoline alkaloids, CZE methods are typically developed by optimizing several key parameters:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical for achieving optimal separation. For basic compounds like isoquinoline alkaloids, acidic buffers are often employed to ensure the analytes are protonated and carry a positive charge. Common choices include phosphate or acetate buffers.

Applied Voltage: Higher voltages can lead to faster separations and sharper peaks, but also generate more Joule heating, which can affect resolution and reproducibility.

Capillary Dimensions and Temperature: The length and internal diameter of the capillary, along with the operating temperature, influence the separation efficiency and analysis time.

Detection: UV-Vis detection is commonly used for isoquinoline alkaloids due to the presence of chromophoric groups in their structures.

While no specific CZE method for this compound has been detailed in the reviewed literature, a hypothetical CZE separation could be based on methods developed for similar compounds. For instance, a method for separating quinoline and isoquinoline derivatives has utilized an acetate-Tris buffer system. nih.gov Another study on various isoquinoline alkaloids employed ammonium formate buffers for separation prior to mass spectrometry detection. nih.gov

A summary of typical CZE conditions used for the analysis of related isoquinoline alkaloids is presented in the table below.

| Parameter | Typical Conditions for Isoquinoline Alkaloid Analysis |

| Capillary | Fused silica, 50-75 µm i.d., 30-60 cm total length |

| Background Electrolyte | 20-100 mM Phosphate, Acetate, or Formate buffer |

| pH | 2.5 - 7.0 |

| Applied Voltage | 15 - 30 kV |

| Temperature | 20 - 30 °C |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) |

| Detection | UV-Vis (e.g., 200-280 nm) or Mass Spectrometry (MS) |

Sample Preparation and Isolation Strategies

The effective isolation and preparation of this compound from various matrices are crucial for accurate and reliable analytical results. The choice of technique depends on the nature of the sample matrix (e.g., plant material, biological fluids, reaction mixtures) and the concentration of the analyte. General strategies for the extraction and purification of isoquinoline alkaloids often involve a combination of the following methods:

Solvent Extraction: This is a primary step for isolating alkaloids from natural sources. It typically involves:

Acid-Base Extraction: Alkaloids are basic compounds and can be extracted from an organic solvent into an acidic aqueous solution. By basifying the aqueous phase, the alkaloids can then be re-extracted into an organic solvent, providing a significant purification step.

Soxhlet Extraction: This continuous extraction method is efficient for solid samples like plant material, using a suitable organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. For isoquinoline alkaloids, reversed-phase (e.g., C18) or ion-exchange sorbents can be employed. The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent.

Chromatographic Techniques: Preparative chromatography is often necessary for the isolation of pure compounds.

Column Chromatography: Using stationary phases like silica gel or alumina with a gradient of organic solvents is a common method for the initial fractionation of crude extracts.

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution and is used for the final purification of the target compound.

A general workflow for the isolation of an isoquinoline alkaloid from a plant matrix might involve the steps outlined in the table below.

| Step | Technique | Description |

| 1. Initial Extraction | Maceration or Soxhlet Extraction | The dried and powdered plant material is extracted with a solvent such as methanol or ethanol. |

| 2. Acid-Base Partitioning | Liquid-Liquid Extraction | The crude extract is dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane. |

| 3. Preliminary Fractionation | Column Chromatography | The concentrated alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate-methanol). |

| 4. Final Purification | Preparative HPLC | Fractions containing the target compound are further purified by preparative HPLC to yield the pure this compound. |

Future Research Directions and Non Clinical Therapeutic Implications

Exploration of Undiscovered Biological Targets and Pathways

While the isoquinoline (B145761) core is known to interact with various biological targets, the specific pathways and molecular targets of 1-Methylisoquinolin-8-ol remain largely uncharted territory. Future research will likely focus on elucidating these interactions to uncover its full therapeutic potential. The identification of novel biological targets is crucial for understanding the compound's mechanism of action and for identifying new disease indications.